7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine
Overview
Description
7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is notable for its unique structure, which includes a hydrazino group, potentially offering distinct pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-hydrazino-5-phenyl-3H-1,4-benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with 7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Hydrazination: The key step involves the introduction of the hydrazino group. This is usually achieved by reacting the starting material with hydrazine hydrate under controlled conditions.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol, at elevated temperatures (around 60-80°C) to facilitate the formation of the hydrazino derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.
Quality Control: Rigorous testing to confirm the identity and purity of the compound, adhering to industry standards.
Types of Reactions:
Oxidation: The hydrazino group can undergo oxidation to form azides or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazino group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro position.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products:
Oxidation Products: Azides or nitroso compounds.
Reduction Products: Amines.
Substitution Products: Derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
7-Chloro-
Properties
IUPAC Name |
(7-chloro-5-phenyl-3H-1,4-benzodiazepin-2-yl)hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4/c16-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)18-9-14(19-13)20-17/h1-8H,9,17H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSXDWFXNVOIIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20495999 | |
Record name | 7-Chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18091-89-9 | |
Record name | 7-Chloro-2-hydrazinyl-5-phenyl-3H-1,4-benzodiazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20495999 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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